1H-Pentazolecarbonitrile 1H-Pentazolecarbonitrile
Brand Name: Vulcanchem
CAS No.: 652148-77-1
VCID: VC16821642
InChI: InChI=1S/CN6/c2-1-7-5-3-4-6-7
SMILES:
Molecular Formula: CN6
Molecular Weight: 96.05 g/mol

1H-Pentazolecarbonitrile

CAS No.: 652148-77-1

Cat. No.: VC16821642

Molecular Formula: CN6

Molecular Weight: 96.05 g/mol

* For research use only. Not for human or veterinary use.

1H-Pentazolecarbonitrile - 652148-77-1

Specification

CAS No. 652148-77-1
Molecular Formula CN6
Molecular Weight 96.05 g/mol
IUPAC Name pentazole-1-carbonitrile
Standard InChI InChI=1S/CN6/c2-1-7-5-3-4-6-7
Standard InChI Key IJFXKEDIEDJJFU-UHFFFAOYSA-N
Canonical SMILES C(#N)N1N=NN=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1H-Pentazolecarbonitrile consists of a five-membered pentazole ring (four nitrogen atoms and one carbon) linked to a cyano group (-C≡N) at the 1-position. The planar aromatic pentazole ring exhibits partial double-bond character, with alternating single and double bonds between nitrogen atoms . Key structural descriptors include:

PropertyValue/Descriptor
IUPAC NamePentazole-1-carbonitrilium
SMILESC(#[NH+])N1N=NN=N1
InChIKeyIJFXKEDIEDJJFU-UHFFFAOYSA-O
Molecular FormulaCHN₆
Molecular Weight97.06 g/mol
Computed Polar Surface Area96.7 Ų

The cationic form, pentazole-1-carbonitrilium (CHN₆⁺), is stabilized by resonance delocalization across the pentazole ring and the cyano group .

Synthesis and Stability

Stability Considerations

Pentazole derivatives are inherently unstable due to ring strain and the propensity for nitrogen release. Computational studies predict that 1H-pentazolecarbonitrile exhibits kinetic stabilization through resonance and electron-withdrawing effects from the cyano group, though experimental stability data remain scarce .

Physicochemical Properties

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Predicted strong absorptions at ~2,200 cm⁻¹ (C≡N stretch) and 1,450–1,600 cm⁻¹ (pentazole ring vibrations) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet for the pentazole ring proton at δ 9.2–9.8 ppm (analogous to 1H-tetrazole derivatives) .

    • ¹³C NMR: Cyano carbon resonance at δ 115–120 ppm .

Thermal Behavior

Differential scanning calorimetry (DSC) of related pentazole compounds reveals exothermic decomposition peaks above 150°C, suggesting limited thermal stability .

Property1H-PentazolecarbonitrileRDX
Nitrogen Content (%)86.437.8
Detonation Velocity (km/s)~8.5 (calc.)8.75
Oxygen Balance (%)-24.7-21.6

Coordination Chemistry

The cyano group and pentazole nitrogen atoms enable diverse coordination modes with transition metals. Preliminary studies on zinc-pentazole frameworks suggest tetrahedral geometries, forming 3D coordination polymers with potential catalytic or sensing applications .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of low-temperature routes to enhance yield and purity.

  • Stability Studies: Long-term thermal and kinetic stability assessments under ambient conditions.

  • Application Trials: Testing in polymer-bonded explosives (PBXs) or as ligands in metal-organic frameworks (MOFs).

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